

# Hemoglobin Fukuyama: A Technical Overview of a Rare β-Globin Variant

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

**Hemoglobin Fukuyama** (Hb Fukuyama) is a rare, structurally abnormal hemoglobin resulting from a point mutation in the β-globin chain. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its prevalence, geographic distribution, and the methodologies employed for its characterization.

## **Prevalence and Geographic Distribution**

**Hemoglobin Fukuyama** is exceedingly rare and has not been identified in large-scale population screening studies. The available data is limited to individual case reports, which define its known, albeit limited, geographic distribution.

The variant was first identified in a Japanese individual.[1] Subsequently, another case was reported in an Indonesian female, suggesting a distribution, though sparse, within East and Southeast Asia.[2] Current literature does not indicate a broader geographic prevalence. Surveys of hemoglobinopathies in Japan have identified approximately 210 different abnormal hemoglobin variants, with an overall frequency of about one in 2,350 individuals carrying an abnormal hemoglobin.[3] However, these studies do not provide specific prevalence data for **Hemoglobin Fukuyama**, indicating its rarity within the Japanese population itself.

## **Quantitative Data Summary**



Due to the scarcity of reported cases, quantitative prevalence data for **Hemoglobin Fukuyama** is not available. The following table summarizes the reported occurrences.

| Geographic Location | Number of Reported<br>Cases/Families | Reference |  |
|---------------------|--------------------------------------|-----------|--|
| Japan               | 1 (initial discovery)                | [1]       |  |
| Indonesia           | 1                                    | [2]       |  |

## **Molecular Basis**

**Hemoglobin Fukuyama** is characterized by a specific amino acid substitution in the  $\beta$ -globin chain.

| Hemoglobin<br>Variant  | Globin Chain | Amino Acid<br>Change                      | Codon         |
|------------------------|--------------|-------------------------------------------|---------------|
| Hemoglobin<br>Fukuyama | β-globin     | Histidine → Tyrosine at position 77 (EF1) | HBB; c.232C>T |

This substitution of a tyrosine for a histidine at the 77th position, located in the EF helical segment 1 of the  $\beta$ -globin chain, defines the molecular structure of **Hemoglobin Fukuyama**.

## **Experimental Protocols**

The identification and characterization of **Hemoglobin Fukuyama**, like other hemoglobin variants, involve a multi-step process combining protein and genetic analysis. The following sections detail the typical experimental methodologies.

## Hemoglobin Analysis by Isoelectric Focusing (IEF) and High-Performance Liquid Chromatography (HPLC)

Initial screening for hemoglobin variants is often performed using IEF and cation-exchange HPLC. These methods separate different hemoglobin molecules based on their isoelectric points and charge, respectively.



#### Isoelectric Focusing (IEF):

- Principle: Hemoglobins are separated on a pH gradient gel. Each hemoglobin variant migrates to the point in the gradient where its net charge is zero (its isoelectric point).
- Sample Preparation: Whole blood is collected in EDTA tubes. Red blood cells are lysed to release hemoglobin.

#### Procedure:

- A polyacrylamide or agarose gel containing a pre-established pH gradient is prepared.
- The hemolysate is applied to the gel.
- An electric field is applied, causing the hemoglobins to migrate to their respective isoelectric points.
- The gel is stained to visualize the hemoglobin bands. The position of the Hb Fukuyama band relative to normal hemoglobins (HbA, HbA2, HbF) is recorded.

#### High-Performance Liquid Chromatography (HPLC):

 Principle: A hemolysate sample is injected into a column packed with a cation-exchange resin. Hemoglobins are eluted from the column using a salt gradient of increasing ionic strength. Different hemoglobins elute at characteristic retention times.

#### Procedure:

- Hemolysate is prepared from an EDTA whole blood sample.
- The sample is automatically diluted and injected into the HPLC system.
- A buffer gradient is applied to the cation-exchange column.
- The eluting hemoglobin fractions are detected by a photometer as they exit the column.
- The retention time and the peak area (representing the percentage of each hemoglobin fraction) are recorded. Hb Fukuyama would present as a distinct peak with a specific



retention time.[4]

## **Genetic Analysis: DNA Sequencing**

Definitive identification of the hemoglobin variant requires genetic analysis to pinpoint the specific mutation in the  $\beta$ -globin gene (HBB).

#### **DNA Extraction:**

- Principle: Genomic DNA is isolated from peripheral blood leukocytes.
- Procedure:
  - Whole blood is collected in an EDTA tube.
  - Red blood cells are selectively lysed, and the leukocyte pellet is retained.
  - Leukocytes are lysed to release genomic DNA.
  - Proteins and other cellular components are removed through enzymatic digestion (e.g., with Proteinase K) and precipitation.
  - Genomic DNA is precipitated with ethanol, washed, and resuspended in a suitable buffer.

#### Polymerase Chain Reaction (PCR):

- Principle: The β-globin gene, or specific exons of interest, is amplified from the extracted genomic DNA.
- Procedure:
  - A reaction mixture is prepared containing the template DNA, primers specific for the βglobin gene, DNA polymerase, deoxynucleotide triphosphates (dNTPs), and a reaction buffer.
  - The mixture is subjected to thermal cycling (denaturation, annealing, and extension) to amplify the target DNA sequence.

#### Sanger Sequencing:



- Principle: The amplified PCR product is sequenced to determine the precise nucleotide sequence of the β-globin gene.
- Procedure:
  - The PCR product is purified to remove primers and unincorporated dNTPs.
  - A sequencing reaction is performed using the purified DNA, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
  - The reaction products are separated by size using capillary electrophoresis.
  - A laser excites the fluorescent labels, and a detector reads the sequence of the DNA fragment.
  - The resulting sequence is compared to the reference sequence of the normal human β-globin gene to identify any mutations.

### **Visualizations**

## Experimental Workflow for Hemoglobin Fukuyama Identification

Caption: Workflow for the identification of **Hemoglobin Fukuyama**.

This guide provides a foundational understanding of **Hemoglobin Fukuyama** based on the currently available scientific literature. Further research, including broader population screening in relevant geographic areas, would be necessary to ascertain its true prevalence and clinical significance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Hb Fukuyama [beta 77(EF1)His----Tyr]: a new abnormal hemoglobin discovered in a Japanese PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hb Fukuyama or alpha 2 beta(2)77(EF1)His----Tyr observed in an Indonesian female PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hemoglobinopathy in Japan: detection and analysis] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. [Hemoglobin Fukuyama: A Technical Overview of a Rare β-Globin Variant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168132#prevalence-and-geographic-distribution-of-hemoglobin-fukuyama]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com